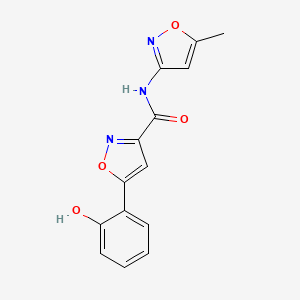
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide, also known as ML314, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a highly specific inhibitor of the enzyme STK16, which plays a crucial role in the regulation of cell division and proliferation.
Wirkmechanismus
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide is a highly specific inhibitor of STK16, which is a serine/threonine kinase that plays a crucial role in the regulation of cell division and proliferation. STK16 is overexpressed in many types of cancer, and its inhibition by 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide binds to the ATP-binding site of STK16 and prevents its activity, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to have a potent inhibitory effect on STK16, leading to the inhibition of cancer cell growth and induction of apoptosis. It has also been shown to sensitize cancer cells to radiation therapy, making it a promising adjuvant therapy for cancer treatment. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide is a highly specific inhibitor of STK16, making it a valuable tool for studying the role of STK16 in cancer cell growth and proliferation. However, its specificity also limits its use in studying other kinases that may be involved in cancer cell growth and proliferation. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has good pharmacokinetic properties, making it suitable for in vivo studies. However, its high potency may also lead to off-target effects, which need to be carefully monitored.
Zukünftige Richtungen
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for cancer treatment. Future studies could focus on optimizing the pharmacokinetic properties of 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide, developing more potent and selective inhibitors of STK16, and investigating the role of STK16 in other diseases and biological processes. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide could also be used as a tool for studying the role of STK16 in cancer cell growth and proliferation, and for identifying new targets for cancer therapy.
Synthesemethoden
The synthesis of 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide involves a multi-step process that includes the reaction of 2-hydroxybenzaldehyde with 5-methylisoxazole-3-carboxylic acid to form 5-(2-hydroxyphenyl)-5-methylisoxazole-3-carboxaldehyde. This intermediate is then reacted with hydroxylamine to form 5-(2-hydroxyphenyl)-5-methylisoxazole-3-carboxaldoxime, which is then reacted with acetic anhydride to form 5-(2-acetoxyphenyl)-5-methylisoxazole-3-carboxaldoxime. Finally, this compound is reacted with 2-amino-4,5-dimethylisoxazole to form 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide.
Wissenschaftliche Forschungsanwendungen
5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. STK16 is overexpressed in many types of cancer, and its inhibition by 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 5-(2-hydroxyphenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has also been shown to sensitize cancer cells to radiation therapy, making it a promising adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
5-(2-hydroxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-8-6-13(17-20-8)15-14(19)10-7-12(21-16-10)9-4-2-3-5-11(9)18/h2-7,18H,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZVFLHWPGBYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B6138094.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6138098.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6138105.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6138117.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6138136.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide](/img/structure/B6138141.png)

![ethyl 6-chloro-4-hydroxy-7-[(isopropylamino)methyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6138154.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6138162.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6138170.png)
![4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6138178.png)
![1-cyclopentyl-4-(4-ethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6138200.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6138203.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B6138205.png)